molecular formula C11H13IO B12817109 (S)-(1-Iodomethylallyloxymethyl)benzene

(S)-(1-Iodomethylallyloxymethyl)benzene

Cat. No.: B12817109
M. Wt: 288.12 g/mol
InChI Key: JDTOTWMLTUHNSF-UHFFFAOYSA-N
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Description

(S)-(1-Iodomethylallyloxymethyl)benzene is an organic compound with the molecular formula C11H13IO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Iodomethylallyloxymethyl)benzene typically involves the reaction of benzyl alcohol with an allylic halide in the presence of a base. One common method is to react benzyl alcohol with (S)-2-iodo-3-buten-1-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Iodomethylallyloxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alkane or alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of benzyl alcohol derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Scientific Research Applications

(S)-(1-Iodomethylallyloxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(1-Iodomethylallyloxymethyl)benzene involves its interaction with various molecular targets. The iodine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    ®-(1-Iodomethylallyloxymethyl)benzene: The enantiomer of the compound with a different three-dimensional arrangement.

    Benzyl iodide: A simpler compound with similar reactivity but lacking the allylic group.

    (S)-2-Iodo-3-buten-1-ol: A precursor in the synthesis of (S)-(1-Iodomethylallyloxymethyl)benzene.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an iodine atom and an allylic group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-iodobut-3-en-2-yloxymethylbenzene

InChI

InChI=1S/C11H13IO/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

JDTOTWMLTUHNSF-UHFFFAOYSA-N

Canonical SMILES

C=CC(CI)OCC1=CC=CC=C1

Origin of Product

United States

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